

Structure-activity relationship of 4-(Dimethylamino)chalcone analogues.

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Compound of Interest		
Compound Name:	4-(Dimethylamino)chalcone	
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A comparative analysis of **4-(Dimethylamino)chalcone** analogues reveals a significant relationship between their chemical structure and biological activity. These synthetic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antioxidant agents.[1][2] The presence and position of the dimethylamino group, along with other substituents on the aromatic rings, play a crucial role in modulating their pharmacological effects.

Structure-Activity Relationship Analysis

The biological activity of **4-(Dimethylamino)chalcone** analogues is largely influenced by the electronic and steric properties of the substituents on both aromatic rings (Ring A and Ring B). The 4-(dimethylamino) group on Ring B is a key feature that often enhances the potency of these compounds.

Anticancer Activity: The anticancer effects of these chalcone derivatives are often linked to their ability to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in various cancer cell lines.[3] The dimethylamino group, being a strong electron-donating group, can influence the electron density of the molecule, which may enhance its interaction with biological targets. For instance, studies have shown that certain chalcone derivatives can upregulate the expression of the tumor suppressor protein p53 in cancer cells.[4]

Antimicrobial Activity: **4-(Dimethylamino)chalcone** analogues have demonstrated activity against a range of bacteria.[2][5] Their mechanism of action is believed to involve the disruption



of microbial cell membranes and the inhibition of essential enzymes.[3] The lipophilicity and electronic properties conferred by the dimethylamino and other substituents are critical for their antibacterial efficacy.

Antioxidant Activity: The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals.[6][7] The presence of electron-donating groups like the dimethylamino group can enhance this activity by stabilizing the resulting radical species.

Quantitative Comparison of Biological Activity

The following table summarizes the biological activity of various **4-(Dimethylamino)chalcone** analogues from different studies. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics used to quantify their potency.



Compoun d ID	Ring A Substitue nt	Ring B Substitue nt	Biologica I Activity	Cell Line/Orga nism	IC50 / MIC (µM or µg/mL)	Referenc e
1	2-pyridyl	4- dimethylam ino	Antioxidant	DPPH radical scavenging	Higher than DEAPP	[6]
2	Pyridine-2- yl	4- dimethylam ino	Antibacteri al	S. aureus ATCC 29213	>128 μg/mL	[5]
3	Pyridine-2- yl	4- dimethylam ino	Antibacteri al	S. aureus ATCC 43300 (MRSA)	>128 μg/mL	[5]
4	Phenyl	4- dimethylam ino	Anti- anxiety, Anti- depression , Analgesic	In vivo (mice)	Not Applicable	[1]
5	2- hydroxyph enyl	4- dimethylam ino	Antibacteri al	S. aureus (NorA inhibitory)	1000 μg/mL	[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of **4-(Dimethylamino)chalcone** analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]



- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 3 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
- Compound Treatment: The chalcone analogues are dissolved in DMSO to create stock solutions, which are then serially diluted in the complete cell culture medium. The old medium is removed from the wells, and 100 μL of the compound dilutions are added. A vehicle control (medium with DMSO, not exceeding 0.5%) and a negative control (medium only) are included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
- MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium containing MTT is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Analysis: The percentage of cell viability is calculated relative to the vehicle control. A doseresponse curve is plotted to determine the IC50 value using appropriate software.[4]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[5]

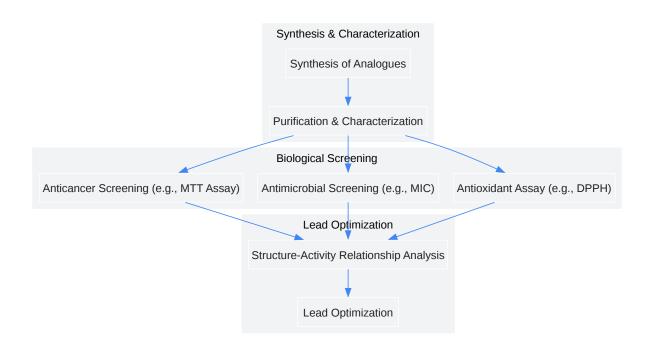
- Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Compound Dilution: The chalcone analogues are serially diluted in a 96-well microtiter plate containing broth.



- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[5]

Visualizations

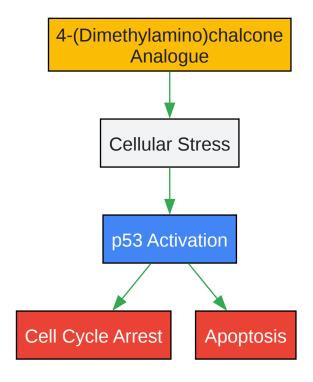
The following diagrams illustrate a general workflow for screening chalcone analogues and a simplified signaling pathway relevant to their anticancer activity.



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General workflow for synthesis and evaluation of chalcone analogues.



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Simplified p53-mediated pathway for anticancer activity of chalcones.

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